

An In-depth Technical Guide to 5-(3-Fluorophenyl)nicotinic Acid

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Compound of Interest

Compound Name: **5-(3-Fluorophenyl)nicotinic acid**

Cat. No.: **B170099**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **5-(3-Fluorophenyl)nicotinic acid**. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Chemical Properties

5-(3-Fluorophenyl)nicotinic acid is a fluorinated derivative of nicotinic acid. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	181705-88-4	[1] [2]
Molecular Formula	C ₁₂ H ₈ FNO ₂	[1] [2]
Molecular Weight	217.20 g/mol	[1] [2]
Purity	≥97%	[2]
Appearance	Solid	
Storage Temperature	Room Temperature	[1]

Note: Experimental data for melting point, boiling point, solubility, and pKa are not readily available in the searched literature. Predicted values can be obtained using computational models but should be confirmed experimentally.

Synthesis and Experimental Protocols

The primary synthetic route for **5-(3-Fluorophenyl)nicotinic acid** is the Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is well-suited for coupling an aryl halide with an arylboronic acid.[3]

General Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of **5-(3-Fluorophenyl)nicotinic acid** from 5-bromonicotinic acid and 3-fluorophenylboronic acid.

Materials:

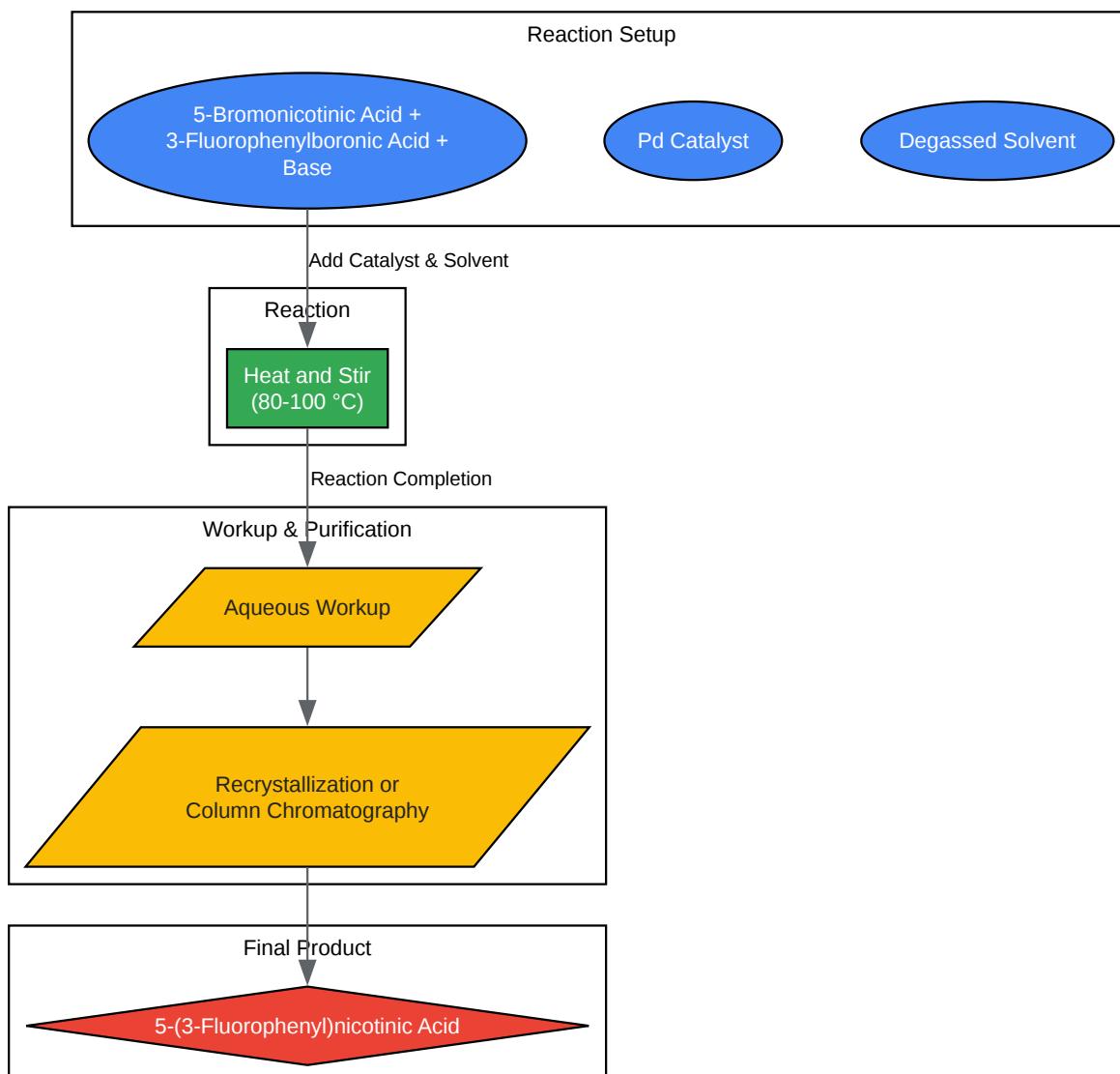
- 5-Bromonicotinic acid
- 3-Fluorophenylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_3PO_4 or K_2CO_3)
- Anhydrous, degassed solvent (e.g., DMF, 1,4-Dioxane/ H_2O)

Procedure:

- In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromonicotinic acid, 1.2-1.5 equivalents of 3-fluorophenylboronic acid, and 2-3 equivalents of the base.[3]
- Add the palladium catalyst (typically 2-5 mol%).[3]
- Add the degassed solvent.

- Heat the mixture with stirring (typically to 80-100 °C) and monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).[3]
- Upon completion, cool the reaction mixture and perform an aqueous workup.
- The crude product can be purified by recrystallization or column chromatography. A common method for purifying nicotinic acid derivatives involves crystallization from a suitable solvent, potentially with the use of activated carbon for decolorization.

Experimental Workflow for Suzuki-Miyaura Coupling

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A typical experimental workflow for the synthesis of **5-(3-Fluorophenyl)nicotinic acid**.

Spectroscopic Analysis

While specific spectra for **5-(3-Fluorophenyl)nicotinic acid** are not available in the searched literature, the expected spectroscopic characteristics can be inferred from related compounds.

- ^1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine ring will be influenced by the carboxylic acid and the fluorophenyl group, and the protons on the fluorophenyl ring will show coupling to the fluorine atom.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon (typically 165-185 ppm) and the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic splitting.
- IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around $2500\text{-}3300\text{ cm}^{-1}$), a strong C=O stretch (around 1700 cm^{-1}), and C-F stretching vibrations.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.20 g/mol).

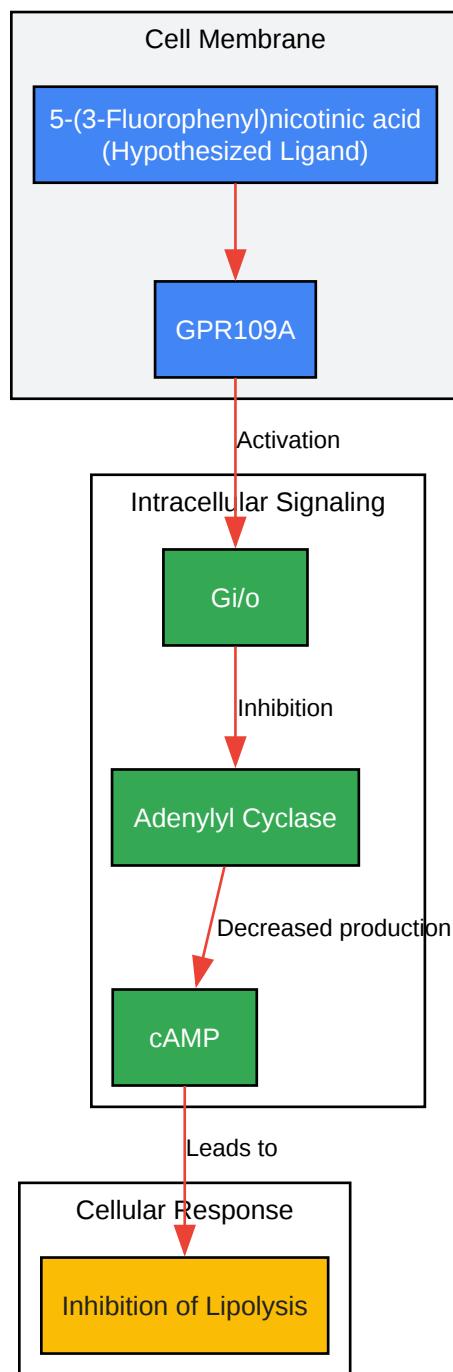
Potential Biological Activity and Signaling Pathways

Specific biological data for **5-(3-Fluorophenyl)nicotinic acid** is not yet published. However, as a derivative of nicotinic acid (niacin), its biological activity may be related to the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.^[4]

Nicotinic acid itself is a known agonist of GPR109A, and this interaction is responsible for its lipid-lowering effects.^[4] The activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids and subsequently reduced triglyceride synthesis in the liver.^[4]

Fluorination is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, it is plausible that **5-(3-Fluorophenyl)nicotinic acid** could act as an agonist or antagonist of GPR109A, potentially with altered potency or selectivity compared to nicotinic acid.

Hypothesized Signaling Pathway



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Hypothesized GPR109A signaling pathway for **5-(3-Fluorophenyl)nicotinic acid**.

Safety Information

Based on data for similar compounds, **5-(3-Fluorophenyl)nicotinic acid** should be handled with care. The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended.[5]

This document is intended for informational purposes for a scientific audience and does not constitute medical or safety advice. All laboratory work should be conducted in accordance with established safety protocols.

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